molecular formula C12H15N5O B14794660 4-Hydrazinyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)benzamide

4-Hydrazinyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)benzamide

Cat. No.: B14794660
M. Wt: 245.28 g/mol
InChI Key: PJLSMONVMKRSLZ-UHFFFAOYSA-N
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Description

4-Hydrazinyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)benzamide is a compound that belongs to the class of hydrazine derivatives It features a benzamide core linked to a hydrazinyl group and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazinyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)benzamide typically involves the nucleophilic addition-elimination reaction. One common method involves the reaction of intermediates such as benzoyl chloride with hydrazine derivatives like hydrazine hydrate, salicyl hydrazide, or phenyl hydrazine under controlled conditions . The reaction is usually carried out in an organic solvent like ethanol or methanol, and the temperature is maintained below 0°C to ensure the stability of the intermediates .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the hydrazinyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted hydrazine derivatives.

Scientific Research Applications

4-Hydrazinyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydrazinyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)benzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The hydrazinyl group can form strong interactions with metal ions or other electrophilic centers, which can be crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydrazinyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydrazinyl and pyrazole moieties allows for versatile interactions in various chemical and biological contexts, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H15N5O

Molecular Weight

245.28 g/mol

IUPAC Name

4-hydrazinyl-N-[(2-methylpyrazol-3-yl)methyl]benzamide

InChI

InChI=1S/C12H15N5O/c1-17-11(6-7-15-17)8-14-12(18)9-2-4-10(16-13)5-3-9/h2-7,16H,8,13H2,1H3,(H,14,18)

InChI Key

PJLSMONVMKRSLZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CNC(=O)C2=CC=C(C=C2)NN

Origin of Product

United States

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